molecular formula C3H9ClN4 B6250363 (2-azidoethyl)(methyl)amine hydrochloride CAS No. 118508-68-2

(2-azidoethyl)(methyl)amine hydrochloride

Cat. No.: B6250363
CAS No.: 118508-68-2
M. Wt: 136.58 g/mol
InChI Key: AYDWFJSTIKGWIG-UHFFFAOYSA-N
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Description

(2-azidoethyl)(methyl)amine hydrochloride is an organic compound that contains an azide group (-N₃) attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-azidoethyl)(methyl)amine hydrochloride typically involves the reaction of (2-chloroethyl)(methyl)amine hydrochloride with sodium azide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and reaction completion. The product is then purified using industrial crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(2-azidoethyl)(methyl)amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-azidoethyl)(methyl)amine hydrochloride involves the reactivity of the azide group. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

  • (2-azidoethyl)amine hydrochloride
  • (2-azidoethyl)(ethyl)amine hydrochloride
  • (2-azidoethyl)(dimethyl)amine hydrochloride

Uniqueness

(2-azidoethyl)(methyl)amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other azidoethylamines. Its methyl group provides a balance between steric hindrance and reactivity, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

118508-68-2

Molecular Formula

C3H9ClN4

Molecular Weight

136.58 g/mol

IUPAC Name

2-azido-N-methylethanamine;hydrochloride

InChI

InChI=1S/C3H8N4.ClH/c1-5-2-3-6-7-4;/h5H,2-3H2,1H3;1H

InChI Key

AYDWFJSTIKGWIG-UHFFFAOYSA-N

Canonical SMILES

CNCCN=[N+]=[N-].Cl

Purity

95

Origin of Product

United States

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